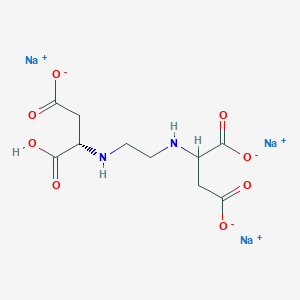

Acide L-aspartique, N,N'-1,2-éthanediylbis-, sel trisodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₈H₁₀N₃Na₃O₁₀

- Molecular Weight : 305.24 g/mol

- CAS Number : 178949-82-1

This compound is characterized by its chelating properties, allowing it to form stable complexes with metal ions. Such properties make it valuable in various applications.

Chemistry

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt is primarily used as a chelating agent in chemical processes. It binds metal ions effectively, which is crucial for:

- Water Treatment : Removal of heavy metals from wastewater.

- Agricultural Applications : Enhancing nutrient availability to plants by chelating essential micronutrients.

Biology

In biological research, this compound plays a significant role in:

- Metal Ion Transport : Facilitating the movement and detoxification of metal ions within biological systems.

- Neurotransmitter Studies : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication.

Medicine

Potential medical applications include:

- Drug Delivery Systems : Its ability to form stable complexes with metal ions can be harnessed for targeted drug delivery.

- Nutritional Supplements : Investigated for cognitive enhancement due to its neurotransmitter properties.

Industry

In industrial settings, trisodium aspartate is utilized for:

- Cleaning Agents : Its chelating properties make it effective in formulations for cleaning products.

- Cosmetics : Used in personal care products for its stabilizing effects on formulations.

Mécanisme D'action

Target of Action

The primary target of Ethylenediamine Disuccinic (EDDS) is metal ions . It forms a stable complex with these ions, making it an effective chelating agent .

Mode of Action

EDDS interacts with metal ions by forming a stable complex . This interaction is particularly effective against problematic ions such as copper (Cu) and iron (Fe), compared to less problematic ones like calcium (Ca) and magnesium (Mg) .

Biochemical Pathways

The biochemical pathway of EDDS involves the conversion of EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate . This process is catalyzed by an EDDS lyase .

Pharmacokinetics

It is known that edds is a biodegradable compound , which suggests that it is metabolized and eliminated from the body over time. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of EDDS’s action is the formation of a stable complex with metal ions . This complexation can help in various applications, such as improving hair health and preventing free radical formations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDDS. For instance, in alkaline soil, the application of EDDS can increase the phytoextraction efficiency of certain plants, thereby aiding in the remediation of metal-contaminated soil . The timing and concentration of edds application need to be carefully managed to avoid potential adverse effects .

Analyse Biochimique

Biochemical Properties

Ethylenediamine disuccinic plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a chelating agent, it forms stable complexes with metal ions, enhancing metal translocation in plants . This interaction with metal ions is crucial in many biochemical reactions, as these ions often serve as cofactors for enzymes .

Cellular Effects

The effects of Ethylenediamine disuccinic on various types of cells and cellular processes are diverse. It influences cell function by binding with metal ions that can interfere with the performance of active ingredients, thereby improving the absorption and effectiveness of these products . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethylenediamine disuccinic involves its ability to form stable complexes with metal ions. This interaction is crucial at the molecular level, as it can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylenediamine disuccinic can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Ethylenediamine disuccinic is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ethylenediamine disuccinic is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt typically involves the condensation of ethylenediamine with succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the purification of the final product to ensure its quality and effectiveness for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt undergoes several types of chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal ions like Fe^3+ and Cu^2+, and the reactions typically occur in aqueous solutions with controlled pH levels .

Major Products Formed

The major products formed from these reactions are stable metal complexes, which are useful in various applications such as water treatment and agriculture .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications but less biodegradable compared to L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt.

Nitrilotriacetic acid (NTA): A chelating agent with similar metal-binding properties but higher toxicity.

Uniqueness

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt is unique due to its high biodegradability and lower toxicity compared to other chelating agents like EDTA and NTA . This makes it a more environmentally friendly option for various applications.

Activité Biologique

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt (commonly referred to as trisodium aspartate) is a derivative of the amino acid L-aspartic acid. This compound has garnered attention in various fields for its biological activities, particularly in plant physiology and potential therapeutic applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Chemical Formula : C8H10N3Na3O10

- Molecular Weight : 305.24 g/mol

- CAS Number : 138-15-8

L-Aspartic acid plays a crucial role in several biological processes:

- Neurotransmitter Function : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication.

- Metabolic Pathways : It is involved in the urea cycle and amino acid metabolism, contributing to nitrogen balance and energy production.

- Chelation Properties : The compound exhibits chelating properties which can affect metal ion availability in biological systems.

1. Plant Growth Promotion

Recent studies have demonstrated that trisodium aspartate can enhance plant growth and development:

- Micropropagation Studies : A study indicated that the application of silver salts of aspartic acid derivatives, including trisodium aspartate, significantly improved shoot growth and micropropagation rates in plants like Stevia rebaudiana. The optimal concentration for enhancing shoot height was found to be 10 mg L−1 .

| Treatment Concentration (mg L−1) | Fresh Weight (g plant−1) | Dry Weight (g plant−1) | Shoot Height (cm) |

|---|---|---|---|

| 1 | 0.115 ± 0.001 | 0.018 ± 0.001 | 5.97 ± 0.30 |

| 10 | 0.311 ± 0.032 | 0.043 ± 0.002 | 10.14 ± 0.51 |

| 50 | 0.374 ± 0.019 | 0.076 ± 0.004 | 6.39 ± 0.32 |

| 100 | 0.389 ± 0.020 | 0.066 ± 0.003 | 5.48 ± 0.28 |

2. Antioxidant Activity

Trisodium aspartate has been shown to influence antioxidant enzyme activities:

- Enzyme Activity Modulation : In a controlled environment, the addition of trisodium aspartate was associated with increased activities of antioxidant enzymes such as catalase (CAT) and guaiacol peroxidase (GPX), which are vital for mitigating oxidative stress in plants .

3. Toxicological Studies

While trisodium aspartate exhibits beneficial effects, its safety profile is also critical:

- Acute Toxicity Studies : Research indicates that high doses can lead to toxicity in animal models, with observed LD50 values exceeding typical exposure levels for other amino acid derivatives . Long-term studies have suggested a NOAEL (No Observed Adverse Effect Level) of approximately 250 mg/kg body weight per day .

Case Studies

Several case studies highlight the practical applications of trisodium aspartate:

- Agricultural Applications : Field trials have shown that applying trisodium aspartate can enhance crop yields by improving nutrient uptake and stress tolerance during drought conditions.

- Nutritional Supplements : Its role as a dietary supplement has been explored in clinical settings to improve cognitive function due to its neurotransmitter properties.

Propriétés

Numéro CAS |

178949-82-1 |

|---|---|

Formule moléculaire |

C10H13N2Na3O8 |

Poids moléculaire |

358.19 g/mol |

Nom IUPAC |

trisodium;(2S)-2-[2-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]ethylamino]butanedioate |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16;;;/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3/t5-,6-;;;/m0.../s1 |

Clé InChI |

QEHXDDFROMGLSP-VDBFCSKJSA-K |

SMILES |

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] |

SMILES isomérique |

C(CN[C@@H](CC(=O)[O-])C(=O)[O-])N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |

SMILES canonique |

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

178949-82-1 |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.